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Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS)

characterized by inflammation, demyelination, and neurodegeneration.[1] Experimental

Autoimmune Encephalomyelitis (EAE) is a widely used mouse model to study the pathogenesis

of MS and to evaluate potential therapeutic agents.[1] Crisdesalazine, a novel inhibitor of

microsomal prostaglandin E2 synthase-1 (mPGES-1), has demonstrated significant therapeutic

potential in the EAE model by modulating the immune response and exerting neuroprotective

effects.[2][3] These application notes provide a comprehensive overview of the use of

Crisdesalazine in the EAE mouse model, including detailed experimental protocols,

quantitative data summaries, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action
Crisdesalazine's primary mechanism of action is the inhibition of mPGES-1, a key enzyme in

the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a pro-inflammatory mediator that

plays a crucial role in the pathogenesis of EAE by promoting the differentiation and expansion

of inflammatory Th1 and Th17 cells. By inhibiting mPGES-1, Crisdesalazine reduces PGE2

production, leading to a cascade of anti-inflammatory and immunomodulatory effects. A key

effect is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to an
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anti-inflammatory M2 phenotype. Additionally, Crisdesalazine has been shown to increase the

population of regulatory T cells (Treg), which are critical for maintaining immune tolerance.

Data Presentation
Table 1: Effect of Crisdesalazine on Clinical EAE Score

Treatment Group Peak Mean Clinical Score (± SEM)

EAE Control 3.5 ± 0.25

EAE + Crisdesalazine (10 mg/kg) 2.0 ± 0.35***

*Clinical scores were evaluated daily from day 11 to day 23 post-immunization. **P < 0.001

compared to EAE control group.

Table 2: Histopathological Evaluation of Spinal Cord in
EAE Mice

Treatment Group
Inflammatory Cell
Infiltration (Score ± SEM)

Demyelination (Score ±
SEM)

EAE Control 3.2 ± 0.4 3.0 ± 0.3

EAE + Crisdesalazine (10

mg/kg)
1.5 ± 0.2 1.3 ± 0.2

*Scores are based on a semi-quantitative scale (0-4). P < 0.05 compared to EAE control group.

Table 3: Effect of Crisdesalazine on Immune Cell
Populations in Splenocytes

Treatment Group Treg (CD4+CD25+Foxp3+) Cells (%)

Naïve 8.5 ± 0.5

EAE Control 4.2 ± 0.3

EAE + Crisdesalazine (10 mg/kg) 7.8 ± 0.4**
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*Splenocytes were analyzed by flow cytometry. *P < 0.01 compared to EAE control group.

Table 4: Cytokine Expression in Spinal Cord Tissue and
Co-cultured Neuronal Cells

Treatment Group
IL-1β (relative
expression)

IL-6 (relative
expression)

TNF-α (relative
expression)

Spinal Cord

EAE Control 1.0 1.0 1.0

EAE + Crisdesalazine

(10 mg/kg)
0.45 ± 0.05 0.52 ± 0.06 0.48 ± 0.05*

Macrophage-Neuronal

Co-culture

LPS-stimulated

Macrophages +

Neurons

1.0 1.0 1.0

LPS-stimulated

Macrophages +

Neurons +

Crisdesalazine

0.38 ± 0.04 0.41 ± 0.05 0.44 ± 0.04**

*Expression levels were determined by qPCR and normalized to the control group. *P < 0.05,

*P < 0.01 compared to the respective control group.

Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin

Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

Female C57BL/6 mice (6-9 weeks old)
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MOG35-55 peptide (Prospecbio, Israel)

Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, MO, USA)

Pertussis toxin (PTX)

Phosphate-buffered saline (PBS)

Syringes and needles

Procedure:

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an

emulsion containing MOG35-55 (200 µ g/mouse ) in CFA.

On the same day (day 0) and again on day 2, administer pertussis toxin (200 ng/mouse)

intraperitoneally.

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

Crisdesalazine Administration
This protocol outlines the therapeutic administration of Crisdesalazine to EAE mice.

Materials:

Crisdesalazine (GNT Pharma)

Vehicle for Crisdesalazine (e.g., 0.5% carboxymethylcellulose)

Oral gavage needles

Procedure:

Begin Crisdesalazine administration at the onset of clinical signs (typically around day 10-

12 post-immunization).

Administer Crisdesalazine orally once daily at a dose of 10 mg/kg.
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The control group should receive an equal volume of the vehicle.

Continue daily administration until the end of the experiment (e.g., day 23-28 post-

immunization).

Clinical Scoring of EAE
Clinical signs of EAE are scored daily using a standardized 5-point scale.

Scoring System:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund or dead

Histological Analysis
This protocol is for the assessment of inflammation and demyelination in the spinal cord.

Materials:

4% paraformaldehyde (PFA)

Ethanol series (70%, 80%, 90%, 100%)

Xylene

Paraffin

Microtome
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Hematoxylin and Eosin (H&E) stain

Luxol Fast Blue (LFB) stain

Microscope

Procedure:

At the end of the experiment, perfuse mice with PBS followed by 4% PFA.

Dissect the spinal cord and post-fix in 4% PFA overnight.

Dehydrate the tissue through a graded ethanol series and clear with xylene.

Embed the spinal cord in paraffin and cut 5 µm sections.

For inflammation assessment, stain sections with H&E.

For demyelination assessment, stain sections with LFB.

Score the sections for cell infiltration and demyelination using a semi-quantitative scale.

Flow Cytometry for Treg Analysis
This protocol describes the analysis of regulatory T cell populations in the spleen.

Materials:

Spleens from EAE mice

RPMI-1640 medium

Fetal bovine serum (FBS)

Red blood cell lysis buffer

Antibodies: anti-CD4, anti-CD25, anti-Foxp3

Fixation/Permeabilization buffer
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Flow cytometer

Procedure:

Prepare a single-cell suspension from the spleens by mechanical dissociation.

Lyse red blood cells using a lysis buffer.

Stimulate splenocytes with MOG35-55 in vitro.

Stain the cells with fluorescently labeled antibodies against CD4 and CD25.

Fix and permeabilize the cells using a fixation/permeabilization buffer.

Stain for the intracellular marker Foxp3.

Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using a flow cytometer.

Visualizations
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Pro-inflammatory Cascade in EAE Crisdesalazine Intervention
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Caption: Mechanism of Action of Crisdesalazine in EAE.
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Experimental Workflow

Endpoint Analyses
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Caption: Experimental Workflow for EAE and Crisdesalazine Treatment.

Conclusion
Crisdesalazine demonstrates significant therapeutic efficacy in the EAE mouse model of

multiple sclerosis. Its mechanism of action, centered on the inhibition of mPGES-1, leads to a

reduction in pro-inflammatory responses and a shift towards an anti-inflammatory and

neuroprotective environment. The provided protocols and data serve as a valuable resource for

researchers investigating the therapeutic potential of Crisdesalazine and other mPGES-1

inhibitors for the treatment of MS and other autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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